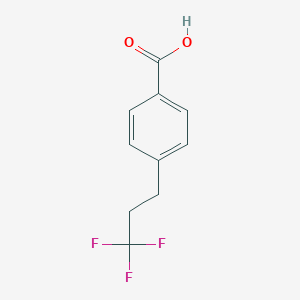

4-(3,3,3-Trifluoropropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,3,3-Trifluoropropyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

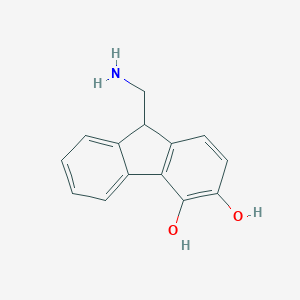

Photoluminescence of Lanthanide Complexes : A study by Sivakumar et al. (2010) investigated the influence of electron-releasing and electron-withdrawing substituents on the photoluminescence properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They found that electron-releasing substituents on the benzoic acid increased electron density and improved the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups decreased the sensitization efficiency of Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

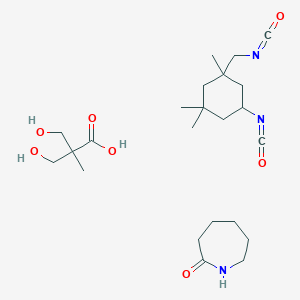

Self-Assembly into Supramolecular Structures : Percec et al. (1996) described the synthesis and characterization of building blocks derived from benzoic acid esters containing semifluorinated dodecyl groups. These building blocks self-assembled into supramolecular cylindrical or rod-like dendrimers, forming a thermotropic hexagonal columnar liquid crystalline phase. The study highlighted the impact of fluorination on the self-assembly ability of these compounds (Percec, Johansson, Ungar, & Zhou, 1996).

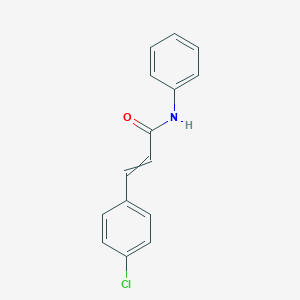

Catalytic Applications : Gándara et al. (2008) developed a new In(III) Metal-Organic Framework (MOF) using 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) as a linker. This MOF demonstrated efficient catalytic properties for the acetalization of aldehydes. The study showed the potential of such materials as recyclable Lewis acid catalysts in chemical reactions (Gándara, Gómez‐Lor, Gutiérrez‐Puebla, Iglesias, Monge, Proserpio, & Snejko, 2008).

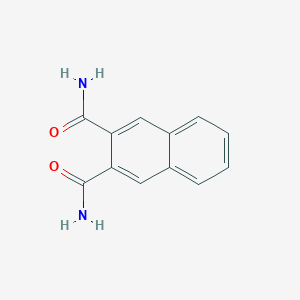

Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives to detect reactive oxygen species (ROS) and distinguish specific species. The probes showed high selectivity and were resistant to light-induced autoxidation, demonstrating their potential in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-(3,3,3-trifluoropropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDORDVFNPUQXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.